molecular formula C15H22ClNO2 B133554 (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride CAS No. 851764-84-6

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

Cat. No.: B133554
CAS No.: 851764-84-6
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-DTPOWOMPSA-N
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Description

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a piperidine ring and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride stands out due to its specific chiral configuration, which imparts unique binding properties and biological activity. Its versatility in synthetic applications and its role as a precursor in drug synthesis further highlight its importance.

Properties

IUPAC Name

ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-DTPOWOMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464507
Record name Ethyl phenyl[(2R)-piperidin-2-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851764-84-6
Record name Ethyl phenyl[(2R)-piperidin-2-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

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